
Pyridin-4-yl(thiophen-2-yl)methanol
Overview
Description
Pyridin-4-yl(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridin-4-yl(thiophen-2-yl)methanol exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications as antibiotics. For instance, studies have demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). In vitro studies have shown that certain derivatives exhibit superior activity against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), making them promising candidates for further development in cancer therapeutics .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Compounds derived from this scaffold have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting their utility in treating conditions characterized by chronic inflammation.
Synthetic Routes
Several synthetic methodologies have been developed to produce this compound, including:
- Copper-Catalyzed Reactions : Efficient methods utilizing copper catalysts have been reported, enhancing yields and reducing reaction times .
- Condensation Reactions : Traditional methods involving condensation between pyridine derivatives and thiophenes have also been employed.
Building Block in Drug Design
Due to its unique structural features, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its ability to engage in various chemical reactions allows for the modification of biological activity profiles, facilitating the design of novel therapeutic agents .
Conductive Polymers
Research has indicated that compounds like this compound can be integrated into conductive polymer matrices, enhancing their electrical properties. This application is particularly relevant in the development of organic electronic devices such as sensors and transistors .
Case Study on Antimicrobial Activity
A study evaluated several derivatives of this compound against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial efficacy, leading to minimum inhibitory concentration values lower than those of standard antibiotics.
Case Study on Anticancer Activity
In another study focusing on cancer cell lines, derivatives were tested for their ability to inhibit cell proliferation. The most promising candidates showed IC50 values comparable to established chemotherapeutic agents, suggesting their potential as lead compounds for further development in cancer therapy .
Properties
Molecular Formula |
C10H9NOS |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
pyridin-4-yl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C10H9NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7,10,12H |
InChI Key |
AFMUZNDJPKEPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=NC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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